molecular formula C19H18N4O2 B2695982 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone CAS No. 2177366-05-9

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone

Cat. No. B2695982
CAS RN: 2177366-05-9
M. Wt: 334.379
InChI Key: WQTGZYKKNFGLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone” is a chemical compound with potential applications in various fields of research and industry. It is a part of the triazole family, which are nitrogen-containing heterocyclic compounds .

Scientific Research Applications

Catalytic Applications

A study detailed the synthesis of a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which forms a stable complex with CuCl. This complex was found to be a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups (Ozcubukcu et al., 2009).

Drug Discovery and Pharmaceutical Applications

Research on benzotriazole derivatives revealed their efficiency as ligands in copper-catalyzed O-arylation leading to diverse benzoxazoles. This pathway's advantages include easily available materials, a cheap catalyst, a highly stable ligand, and high product yield, which are beneficial for pharmaceutical synthesis (Singh et al., 2017).

Material Science and Dye Synthesis

A study on the synthesis of novel phenyl(1H-benzoimidazol-5-yl)methanone-based fluorescent monoazo disperse dyes showcased their enhanced photostability and fluorescence properties, with applications in dyeing and material sciences (Jadhav et al., 2018).

Antibacterial and Antifungal Applications

Novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Some compounds exhibited moderate activity against Bacillus subtilis and Candida albicans, with excellent anticonvulsant activity also observed (Rajasekaran et al., 2006).

Safety and Hazards

While the specific safety and hazards of “(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone” are not mentioned in the available resources, it is known that some triazoles can cause adverse events such as hepatotoxicity and hormonal problems .

Mechanism of Action

properties

IUPAC Name

(3-phenylmethoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-19(22-12-17(13-22)23-20-9-10-21-23)16-7-4-8-18(11-16)25-14-15-5-2-1-3-6-15/h1-11,17H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTGZYKKNFGLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole

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